N-(carboxylatomethyl)-D-alanine
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Overview
Description
N-(carboxylatomethyl)-D-alanine is the conjugate base of N-(carboxymethyl)-D-alanine having anionic carboxy groups and a cationic amino group; major species at pH 7.3. It is a conjugate base of a N-(carboxymethyl)-D-alanine.
Scientific Research Applications
Molecular Interface Characterization
N-(carboxylatomethyl)-D-alanine plays a significant role in understanding the molecular interface between bioorganics and inorganics, which is crucial in various fields like nanoelectronics, biomimetics, biomineralization, and medical applications such as drug delivery systems and implant coatings. Solid-state NMR methods have been utilized to study the molecular level interactions and dynamics of alanine moieties loaded onto silica surfaces, providing insights into the binding functional groups, geometric constraints, stoichiometry, and dynamics at the bioorganic-inorganic interface (Shir et al., 2010).
Enzyme Reaction Mechanisms
The study of alanine racemase enzymes, which convert L-alanine to D-alanine, has benefitted from understanding the structure of alanine. Insights into the reaction mechanism of alanine racemases are crucial for developing novel antibiotics, as these enzymes play a key role in bacterial cell wall synthesis. The crystal structures of alanine racemase bound with alanine intermediates reveal the interactions of amino acid residues, aiding in understanding the catalysis process (Watanabe et al., 2002).
Plant Metabolism Research
Research on alanine metabolism in plants like soybean during hypoxic conditions has been facilitated by studying alanine derivatives. Understanding alanine metabolism is critical for uncovering the adaptive mechanisms of plants under stress conditions (Sousa & Sodek, 2003).
Gas-Phase Structure Analysis
The study of alanine's gas-phase structure helps in understanding molecular conformations and interactions, which is valuable in fields like spectroscopy and molecular modeling. Such research provides insights into the physical and chemical properties of amino acids like alanine (Blanco et al., 2004).
Biochemical Properties Exploration
Understanding the biochemical properties of compounds like carnosine, which contains alanine, has implications in physiological and pathophysiological research. This exploration contributes to our knowledge of how amino acids function in biological systems and their potential therapeutic applications (Boldyrev et al., 2013).
Enzymatic Biosensor Development
Research involving alanine derivatives contributes to the development of biosensors, which have practical applications in medical diagnostics and environmental monitoring. For instance, an enzymatic biosensor based on d-amino acid oxidase was developed for sensing d-alanine, demonstrating the application of alanine derivatives in biosensor technology (Shoja et al., 2017).
Protein and DNA Structure Studies
Understanding the interaction of alanine derivatives with proteins and DNA is essential in biophysical research. Vibrational spectroscopy studies involving alanine help in investigating protein and DNA structure, hydration, and biomolecule binding. This research is crucial for understanding biological processes at a molecular level (Jalkanen et al., 2006).
properties
Molecular Formula |
C5H8NO4- |
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Molecular Weight |
146.12 g/mol |
IUPAC Name |
(2R)-2-(carboxylatomethylazaniumyl)propanoate |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/p-1/t3-/m1/s1 |
InChI Key |
XYUPSBLFPTWJLC-GSVOUGTGSA-M |
Isomeric SMILES |
C[C@H](C(=O)[O-])[NH2+]CC(=O)[O-] |
SMILES |
CC(C(=O)[O-])[NH2+]CC(=O)[O-] |
Canonical SMILES |
CC(C(=O)[O-])[NH2+]CC(=O)[O-] |
synonyms |
2-methyliminodiacetic acid strombine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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